2-Chloro-3-methoxybenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Summary of Application: 2-Chloro-3-methoxybenzonitrile is used as a building block in organic synthesis.

Results or Outcomes: The outcomes also depend on the specific synthesis. The product could be a variety of organic compounds, depending on the other reactants and conditions.

Vibrational, Electrical, and Optical Studies

Summary of Application: 2-Chloro-3-methoxybenzonitrile has been studied using computational methods for its structural, vibrational, electrical, and optical properties.

Methods of Application: These studies typically involve computational simulations using quantum mechanical calculations. The compound’s structure is modeled, and its properties are calculated based on this model.

Results or Outcomes: The results of these studies provide detailed information about the compound’s properties, which can be useful in predicting its behavior in various applications.

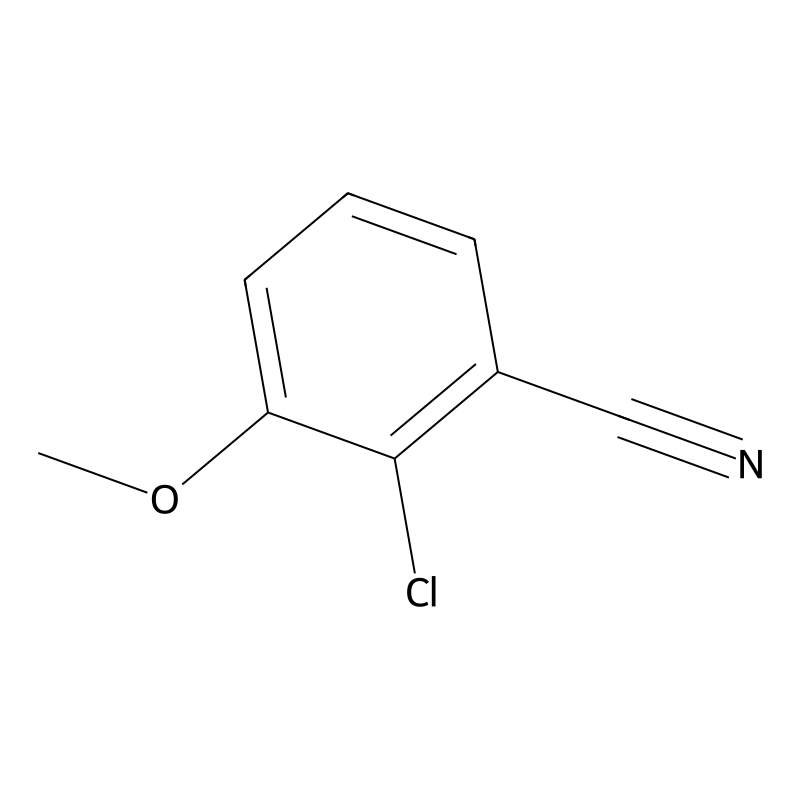

2-Chloro-3-methoxybenzonitrile, also known as 2-Chloro-m-anisonitrile, is an organic compound with the molecular formula . This compound features a benzene ring substituted with a chloro group, a methoxy group, and a nitrile group. The presence of these functional groups imparts distinct chemical properties and reactivity patterns, making it significant in various chemical and biological applications. Its structural characteristics can be represented as follows:

- Chloro Group: Enhances electrophilic substitution reactions.

- Methoxy Group: Provides electron-donating properties, influencing the reactivity of the aromatic system.

- Nitrile Group: Contributes to the compound's polarity and potential for further chemical transformations.

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols. Common reagents include sodium amide and thiourea under basic conditions.

- Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using agents like potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: The nitrile group can be reduced to form primary amines using catalysts such as palladium on carbon or lithium aluminum hydride under hydrogenation conditions.

These reactions are significant for synthesizing various derivatives and exploring the compound's reactivity in organic synthesis.

The biological activity of 2-Chloro-3-methoxybenzonitrile has been a subject of research due to its potential medicinal properties. Preliminary studies suggest that it may exhibit antimicrobial and anticancer activities. The mechanisms underlying these effects are likely related to its ability to interact with specific biological targets, potentially modulating enzymatic activities or inhibiting cellular processes associated with disease states. Further investigations are necessary to fully elucidate its pharmacological profile and therapeutic potential.

Several synthetic routes have been developed for the preparation of 2-Chloro-3-methoxybenzonitrile:

- From Benzaldehyde: A common method involves the reaction of 2-chloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is then dehydrated using dehydrating agents like phosphorus oxychloride or thionyl chloride under reflux conditions.

- Industrial Production: In industrial settings, optimized methods for large-scale synthesis may include continuous flow reactors and advanced purification techniques to enhance yield and efficiency while maintaining safety standards.

2-Chloro-3-methoxybenzonitrile has diverse applications across various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

- Biological Research: Investigated for its interactions with biomolecules, contributing to studies in drug development.

- Industrial Uses: Employed in the production of dyes, pigments, and specialty chemicals due to its unique chemical properties.

Research into the interaction of 2-Chloro-3-methoxybenzonitrile with biological systems has revealed insights into its potential effects on cellular mechanisms. Studies have focused on its binding affinities and reactivity with enzymes or receptors, suggesting possible pathways for therapeutic applications. These interactions may lead to modulation of metabolic processes or inhibition of pathogenic growth, warranting further exploration in pharmacological contexts .

When comparing 2-Chloro-3-methoxybenzonitrile with similar compounds, several notable derivatives emerge:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-fluoro-3-methoxybenzonitrile | Chloro, fluoro, and methoxy substituents | Enhanced reactivity due to multiple halogen groups |

| 3-Bromo-2-methoxybenzonitrile | Bromo and methoxy substituents | Different halogen influence on reactivity |

| 4-Chloro-3-methoxybenzonitrile | Chloro and methoxy groups at different positions | Altered electronic effects due to position change |

The uniqueness of 2-Chloro-3-methoxybenzonitrile lies in its specific arrangement of substituents, which imparts distinctive chemical behavior compared to these similar compounds. The combination of chloro and methoxy groups significantly affects its reactivity in nucleophilic substitution reactions while providing unique solubility characteristics that can influence biological interactions .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant